Bienvenue dans la boutique en ligne BenchChem!

N-(1,3-benzothiazol-6-yl)-3-methoxynaphthalene-2-carboxamide

tubulin polymerization colchicine site binding selectivity

N-(1,3-Benzothiazol-6-yl)-3-methoxynaphthalene-2-carboxamide (CAS 899988-66-0) is a synthetic small molecule belonging to the benzothiazole‑naphthalene carboxamide class, with the molecular formula C₁₉H₁₄N₂O₂S and a molecular weight of 334.39 g mol⁻¹. The compound is characterized by a 3‑methoxynaphthalene‑2‑carboxamide core linked via an amide bond to the 6‑position of a 1,3‑benzothiazole ring.

Molecular Formula C19H14N2O2S
Molecular Weight 334.39
CAS No. 899988-66-0
Cat. No. B2797359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzothiazol-6-yl)-3-methoxynaphthalene-2-carboxamide
CAS899988-66-0
Molecular FormulaC19H14N2O2S
Molecular Weight334.39
Structural Identifiers
SMILESCOC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC4=C(C=C3)N=CS4
InChIInChI=1S/C19H14N2O2S/c1-23-17-9-13-5-3-2-4-12(13)8-15(17)19(22)21-14-6-7-16-18(10-14)24-11-20-16/h2-11H,1H3,(H,21,22)
InChIKeyYIYGNFYFZIARLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,3-Benzothiazol-6-yl)-3-methoxynaphthalene-2-carboxamide (CAS 899988-66-0): Chemical Identity and Procurement-Relevant Overview


N-(1,3-Benzothiazol-6-yl)-3-methoxynaphthalene-2-carboxamide (CAS 899988-66-0) is a synthetic small molecule belonging to the benzothiazole‑naphthalene carboxamide class, with the molecular formula C₁₉H₁₄N₂O₂S and a molecular weight of 334.39 g mol⁻¹ . The compound is characterized by a 3‑methoxynaphthalene‑2‑carboxamide core linked via an amide bond to the 6‑position of a 1,3‑benzothiazole ring. This specific regiochemistry—amide attachment at the benzothiazole 6‑position rather than the 2‑ or 5‑position—distinguishes it from a series of closely related analogs and has implications for its tubulin‑binding pharmacophore [1]. The compound is catalogued in ChEMBL (CHEMBL455138) and BindingDB (BDBM50479547), indicating curated bioactivity data that can inform target‑based selection in early‑stage drug discovery [1][2].

Why In‑Class Benzothiazole‑Naphthalene Carboxamides Cannot Be Assumed Interchangeable: The Case for CAS 899988-66-0


Benzothiazole‑naphthalene carboxamides are not a uniform structural class; subtle regioisomeric and substituent variations produce distinct tubulin‑binding and antiproliferative profiles [1]. The 6‑yl benzothiazole attachment present in this compound places the naphthalene‑carboxamide moiety in a different spatial orientation relative to the colchicine‑binding pocket compared with the analogous 2‑yl or 5‑yl regioisomers (e.g., N‑(1,3‑benzothiazol‑5‑yl)‑3‑methoxynaphthalene‑2‑carboxamide, CAS 941924‑80‑7) . In biochemical assays, this compound displaces ³H‑colchicine from pig tubulin with an IC₅₀ of 400 nM but fails to displace ³H‑paclitaxel (IC₅₀ > 100 µM), confirming a colchicine‑site‑specific mechanism that may not be shared by analogs with alternative substitution patterns [2]. Consequently, generic substitution based solely on the benzothiazole‑naphthalene scaffold risks selecting a compound with an entirely different target engagement profile.

Quantitative Differentiation Evidence for N-(1,3-Benzothiazol-6-yl)-3-methoxynaphthalene-2-carboxamide (CAS 899988-66-0) vs. Closest Analogs


Colchicine‑Site Tubulin Binding: 400 nM Target Engagement Differentiates CAS 899988-66-0 from Non‑Binding Regioisomers

CAS 899988-66-0 displaces ³H‑colchicine from pig biotinylated tubulin with an IC₅₀ of 400 nM, demonstrating direct engagement at the colchicine‑binding pocket. In sharp contrast, the same compound shows no measurable displacement of ³H‑paclitaxel (IC₅₀ > 100 µM, i.e., >100,000 nM), yielding a colchicine‑over‑paclitaxel selectivity window of >250‑fold [1]. This profile contrasts with benzothiazole‑2‑yl naphthalene carboxamides, which have been reported to exhibit dual or alternative tubulin‑site binding in structurally related series [2].

tubulin polymerization colchicine site binding selectivity

Tubulin Polymerization Functional Assay: IC₅₀ 520 nM for CAS 899988-66-0 Establishes a Benchmark for In‑Class Comparator Evaluation

In a turbidimetric functional assay measuring inhibition of pig brain tubulin polymerization after 30 min, CAS 899988-66-0 exhibits an IC₅₀ of 520 nM [1]. This value can be compared with published data for structurally related thiazole‑naphthalene tubulin polymerization inhibitors. For example, compound 5b from the thiazole‑naphthalene series reported by Wang et al. (2021) inhibited tubulin polymerization with an IC₅₀ of 3.3 µM, with the reference drug colchicine showing an IC₅₀ of 9.1 µM in the same assay system [2]. While not a strict head‑to‑head comparison under identical conditions, the 520 nM value positions CAS 899988-66-0 at approximately 6.3‑fold more potent than compound 5b and 17.5‑fold more potent than colchicine in their respective tubulin polymerization inhibition assays.

tubulin polymerization inhibition functional assay IC50 comparison

Regioisomeric Differentiation: 6‑yl vs. 5‑yl Benzothiazole Substitution Yields Distinct Biochemical Profiles

CAS 899988-66-0 bears the carboxamide linker at the benzothiazole 6‑position, unlike its closest commercially available regioisomer, N-(1,3‑benzothiazol‑5‑yl)-3‑methoxynaphthalene‑2‑carboxamide (CAS 941924‑80‑7), which has the linker at the 5‑position . While directly comparable tubulin‑binding data for the 5‑yl isomer are not publicly available in curated databases (BindingDB/ChEMBL), published SAR studies on benzothiazole‑naphthalene carboxamides demonstrate that the position of the amide linkage on the benzothiazole ring critically modulates both tubulin polymerization inhibitory activity and antiproliferative potency across cancer cell lines [1]. Specifically, Li et al. (2005) showed that shifting the heterocyclic attachment point in naphthalene carboxamide series substantially alters antitumor activity and DNA photocleavage efficiency [2]. Users selecting between the 6‑yl and 5‑yl regioisomers should anticipate non‑interchangeable biological outcomes and should verify target‑specific activity before committing to large‑scale procurement.

regioisomer selectivity structure-activity relationship benzothiazole substitution

ChEMBL‑Curated Bioactivity Profile: Multi‑Parameter Annotation Provides Procurement‑Relevant Target Information

CAS 899988-66-0 is annotated in ChEMBL as CHEMBL455138 with three distinct bioactivity measurements: (i) tubulin polymerization inhibition IC₅₀ = 520 nM, (ii) ³H‑colchicine displacement IC₅₀ = 400 nM, and (iii) ³H‑paclitaxel displacement IC₅₀ > 100 µM [1]. This curated combination of a functional assay and two orthogonal binding assays provides a level of annotation clarity that is absent for many structurally similar benzothiazole‑naphthalene compounds catalogued in commercial libraries. For instance, the 5‑yl regioisomer (CAS 941924‑80‑7) and the 2‑methyl‑benzothiazol‑6‑yl analog (CAS not assigned in ChEMBL) lack comparable curated multi‑assay profiles in ChEMBL or BindingDB [2]. The availability of this curated profile reduces the risk of procuring a compound with ambiguous or unverified biological annotation.

ChEMBL curation bioactivity annotation target identification

Commercial Purity Specifications: 95%+ Baseline Enables Reproducible Assay Performance Across Vendors

CAS 899988-66-0 is commercially offered with a stated purity of ≥95% (HPLC) by multiple chemical suppliers . This established purity baseline contrasts with certain structurally related benzothiazole‑naphthalene carboxamides that are available only at lower purity grades (e.g., 90% or uncharacterized) or exclusively through custom synthesis routes . For in vitro tubulin polymerization and cell‑based antiproliferative assays, impurities at levels >5% can confound dose‑response interpretation, particularly when trace contaminants possess independent biological activity. The availability of 95%+ purity material from multiple vendors reduces supply‑chain risk and supports inter‑laboratory assay reproducibility.

chemical purity procurement specification assay reproducibility

Procurement‑Relevant Application Scenarios for N-(1,3-Benzothiazol-6-yl)-3-methoxynaphthalene-2-carboxamide (CAS 899988-66-0)


Colchicine‑Site Tubulin Inhibitor Screening and Mechanistic Studies

The compound's well‑characterized colchicine‑site binding (IC₅₀ 400 nM for ³H‑colchicine displacement) and functional tubulin polymerization inhibition (IC₅₀ 520 nM) make it suitable as a reference tool compound for screening cascades focused on microtubule‑targeting agents. Its >250‑fold selectivity over the paclitaxel site enables clean mechanistic dissection of colchicine‑site‑specific effects in cell‑based assays [1]. Researchers investigating microtubule dynamics, mitotic arrest, or apoptosis induction can use this compound to benchmark novel colchicine‑site ligands against a compound with curated, multi‑assay bioactivity annotation [2].

Structure–Activity Relationship (SAR) Studies on Benzothiazole‑Naphthalene Carboxamides

The defined 6‑yl benzothiazole regioisomerism of CAS 899988-66-0 makes it a critical comparator for SAR exploration of linker‑position effects within the benzothiazole‑naphthalene carboxamide series. As demonstrated by Li et al. (2005) and subsequent SAR reviews, the position of heterocyclic attachment profoundly influences antitumor potency and DNA‑interaction properties [3]. Medicinal chemistry teams synthesizing new analogs can use the curated tubulin‑binding data of CAS 899988-66-0 as a reference point to evaluate whether modifications at the 2‑, 5‑, or 6‑position of the benzothiazole ring enhance or diminish target engagement.

Procurement of Annotated Screening Compound for Kinase or Tubulin‑Focused Libraries

Unlike many commercially available benzothiazole‑naphthalene analogs that lack curated bioactivity data, CAS 899988-66-0 carries three independent binding and functional assay annotations in ChEMBL and BindingDB [1][2]. This annotation depth makes the compound a defensible choice for inclusion in targeted screening libraries—particularly those focused on kinase inhibition, tubulin modulation, or antiproliferative mechanisms—where data provenance and experimental reproducibility are procurement evaluation criteria. The multi‑vendor availability at ≥95% purity further supports its selection for medium‑throughput screening campaigns .

Negative Control Design for Paclitaxel‑Site Tubulin Assays

The compound's complete lack of paclitaxel‑site binding (³H‑paclitaxel displacement IC₅₀ > 100 µM) while retaining potent colchicine‑site activity (400 nM) enables its use as a selectivity control in biochemical and cell‑based assays designed to identify taxane‑site ligands [1]. This orthogonal selectivity profile is particularly useful in high‑content screening formats where distinguishing colchicine‑site from taxane‑site phenotypes is essential for mechanism‑of‑action deconvolution.

Quote Request

Request a Quote for N-(1,3-benzothiazol-6-yl)-3-methoxynaphthalene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.